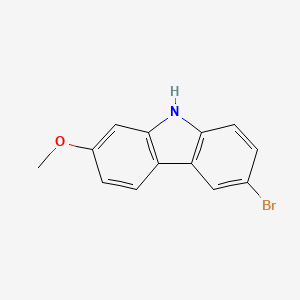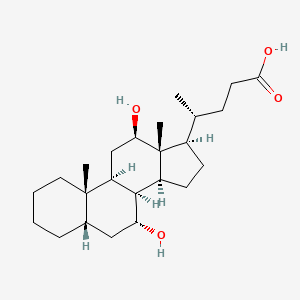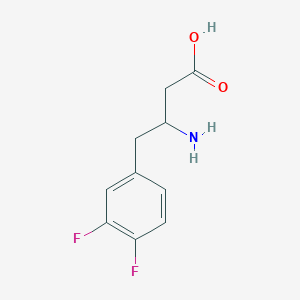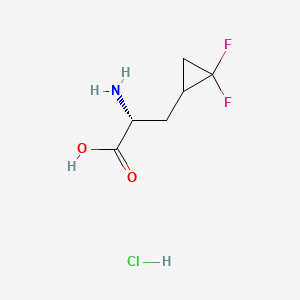
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of a difluorocyclopropyl group attached to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride typically involves the introduction of the difluorocyclopropyl group onto a suitable amino acid precursor. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone and a base. The reaction proceeds under mild conditions, often in the presence of a catalyst, to yield the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the formation of by-products. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oximes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid methyl ester
- (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid ethyl ester
Uniqueness
The presence of the difluorocyclopropyl group in (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding interactions. These features distinguish it from other similar compounds and make it a valuable tool in various research and industrial applications.
属性
分子式 |
C6H10ClF2NO2 |
|---|---|
分子量 |
201.60 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1 |
InChI 键 |
YQKWVLWANBVXFE-ZAQOELHGSA-N |
手性 SMILES |
C1C(C1(F)F)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
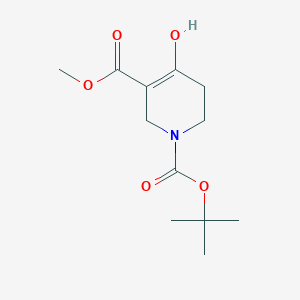

![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

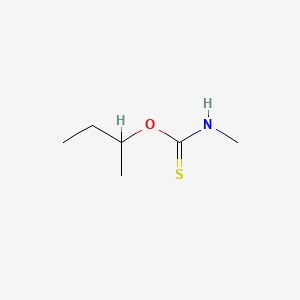
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)

